2,3,5-三-O-苄基-D-核糖

描述

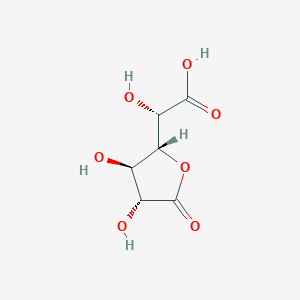

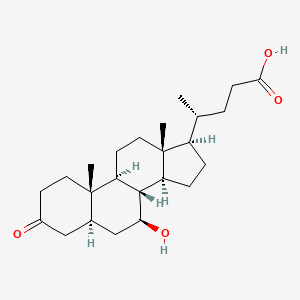

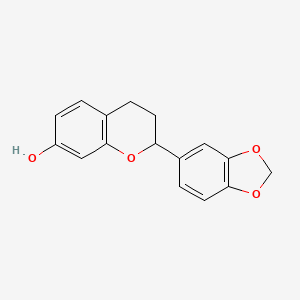

2,3,5-Tri-O-benzyl-D-ribofuranose is a compound with the molecular formula C26H28O5 . It is widely used in the biomedical domain and plays a pivotal role in the synthesis of pharmaceuticals and the examination of specific ailments .

Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose involves several steps. Starting from 2,3,5-tri-O-benzyl-D-ribonolactone, the preferred route consists of three sequential steps: Weinreb amidation, O-TMS protection, and Grignard addition . This process enables a high-yield (65%) synthesis of this intermediate at a kilogram scale .Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzyl-D-ribofuranose is characterized by its IUPAC name (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol . It has a molecular weight of 420.5 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2,3,5-Tri-O-benzyl-D-ribofuranose are complex. For instance, the β-anomer of 2,3,5-tri-O-benzyl-D-ribofuranosyelthyne has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .Physical And Chemical Properties Analysis

2,3,5-Tri-O-benzyl-D-ribofuranose has a boiling point of 591.5±50.0 °C and a density of 1.175±0.06 g/cm3 . It also has a molecular weight of 420.5 g/mol and a monoisotopic mass of 420.193665 Da .科学研究应用

Synthesis of Remdesivir

“2,3,5-Tri-O-benzyl-D-ribose” is primarily used as a key intermediate in the synthesis of Remdesivir , which is the first and only FDA-approved antiviral drug for COVID-19 treatment . The compound is synthesized using a Weinreb amide approach, which involves three sequential steps starting from 2,3,5-tri-O-benzyl-d-ribose . This approach enables a high-yield (65%) synthesis of the intermediate at a large scale .

Synthesis of 4-deazaformycin A

“2,3,5-Tri-O-benzyl-D-ribose” has broad applications in chemical synthesis, including the preparation of 4-deazaformycin A . The synthesis of 4-deazaformycin A involves several steps, with the first key step being the condensation of suitably substituted, lithiated 4-picoline with 2,3,5-tri-O-benzyl-d-ribose . This compound plays a crucial role in the synthesis of 4-deazaformycin A, which is a natural product with potential anticancer activity .

Inhibition of Botrytis cinerea chitin synthase

“2,3,5-Tri-O-benzyl-D-ribose” is an effective inhibitor of Botrytis cinerea chitin synthase (CHS) with an IC50 value of 1.8 μM . It exhibits antifungal activity and is able to inhibit the B. cinerea BD90 strain, with a MIC value of 190 μM .

Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose

“2,3,5-Tri-O-benzyl-D-ribose” is used in the synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose . The synthesis and crystallization of 2,3,5-tri-O-benzyl-d-xylofuranose permitted the isolation of the alpha anomer with a small contamination of the beta form .

Synthesis of Cepecitabine

Although not directly, a similar compound “1,2,3-Triacetyl-5-deoxy-D-ribose” is used in the synthesis of Cepecitabine , a chemotherapy drug used to treat various types of cancer . It acts as a key intermediate in the production of Cepecitabine .

安全和危害

This compound is classified as an acute toxic substance. It falls under category 4 of oral, dermal, and inhalation toxicity, indicating that it may cause harm upon ingestion, skin contact, or inhalation even in small quantities . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of 2,3,5-Tri-O-benzyl-D-ribose is the chitin synthase (CHS) of Botrytis cinerea . Chitin synthase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the fungal cell wall .

Mode of Action

2,3,5-Tri-O-benzyl-D-ribose acts as an inhibitor of chitin synthase . It binds to the enzyme and interferes with its function, thereby inhibiting the synthesis of chitin . This disruption in chitin production affects the structural integrity of the fungal cell wall, leading to impaired growth and development of the fungus .

Biochemical Pathways

The compound affects the chitin synthesis pathway in fungi . By inhibiting chitin synthase, it disrupts the production of chitin, a critical structural component of the fungal cell wall . The downstream effect of this inhibition is a weakened cell wall, which impairs the fungus’s ability to maintain its structure and resist external pressures .

Result of Action

The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribose leads to a reduction in chitin production . This results in a weakened fungal cell wall, impairing the growth and development of the fungus . Therefore, the compound exhibits antifungal activity .

Action Environment

The action, efficacy, and stability of 2,3,5-Tri-O-benzyl-D-ribose can be influenced by various environmental factorsFor instance, the compound is recommended to be stored under -20°C in an inert atmosphere , suggesting that its stability could be affected by temperature and exposure to certain gases.

属性

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNSIRQCBFBHF-UODIDJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54623-25-5 | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54623-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,3,5-tri-O-benzyl-D-ribose a useful starting material for synthesizing nucleosides?

A1: This compound is a protected form of D-ribose, the sugar component of RNA. The benzyl groups act as protecting groups for the hydroxyl groups at the 2, 3, and 5 positions. This protection is crucial because it prevents unwanted side reactions during subsequent synthetic steps and allows for selective manipulation of the sugar molecule. [, , , ]

Q2: How does the stereochemistry of 2,3,5-tri-O-benzyl-D-ribose influence the stereochemical outcome of reactions it participates in?

A2: The stereochemistry at each carbon atom in the ribose ring significantly influences the stereoselectivity of reactions. For instance, when reacting with nucleophiles, the steric hindrance provided by the benzyl groups and the inherent stereochemistry of the ribose ring often favor attack from a particular direction, leading to a higher proportion of one stereoisomer over the other. This is exemplified in the synthesis of 4(5)-(β-D-ribofuranosyl)imidazole where the Mitsunobu cyclization favors the desired β-anomer. []

Q3: The research papers discuss the use of 2,3,5-tri-O-benzyl-D-ribose in the synthesis of antiulcer compounds. Can you elaborate on this?

A3: Researchers used 2,3,5-tri-O-benzyl-D-ribose as a starting point to synthesize derivatives of 4(5)-methyl-5(4)-(5-amino-5-deoxy-β-D-ribofuranosyl)imidazole. These derivatives, particularly the cyanoguanidine and phenylthiourea analogs, displayed promising antiulcer activity in preliminary studies, suggesting a potential avenue for developing new antiulcer drugs. []

Q4: One paper mentions the epimerization at C-2 during a Wittig reaction with 2,3,5-tri-O-benzyl-D-ribose. What is epimerization, and why is it significant in this context?

A4: Epimerization refers to the inversion of configuration at a single stereocenter within a molecule that contains multiple stereocenters. In the context of carbohydrate chemistry, epimerization at C-2 of a ribose derivative like 2,3,5-tri-O-benzyl-D-ribose could lead to the formation of the corresponding arabinose derivative. This is significant because the biological activity of carbohydrates is highly stereospecific. The unintended formation of an epimer could result in a molecule with significantly different or even undesired biological properties. [, ]

Q5: The synthesis of C-aryl glycosides is mentioned. How does 2,3,5-tri-O-benzyl-D-ribose facilitate this synthesis, and what is the significance of C-aryl glycosides?

A5: C-aryl glycosides are a class of compounds where the glycosidic bond is a carbon-carbon bond rather than the more common carbon-oxygen bond. This difference makes them more resistant to enzymatic hydrolysis, increasing their stability in biological systems. 2,3,5-Tri-O-benzyl-D-ribose can be converted to a lactone derivative, which upon reaction with phenyllithium, can yield C-aryl glycosides. These compounds have potential applications in medicinal chemistry, serving as stable mimics of naturally occurring glycosides. []

Q6: Can 2,3,5-tri-O-benzyl-D-ribose be used to synthesize modified oligonucleotides, and what are the potential applications of such modifications?

A6: Yes, 2,3,5-tri-O-benzyl-D-ribose can be utilized to synthesize 1-deoxy-1-phenyl-β-D-ribofuranose, which can be further incorporated into oligonucleotides. These modified oligonucleotides can be used to investigate the impact of structural changes on oligonucleotide hybridization, stability, and interactions with enzymes. They hold potential for developing therapeutic oligonucleotides with enhanced properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 5-(1,1-dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1253843.png)

![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)

![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)

![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)

![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)